molecular formula C21H43N7O18P2 B1197971 Dihydrostreptomycin 3'',6-bisphosphate

Dihydrostreptomycin 3'',6-bisphosphate

Cat. No.: B1197971
M. Wt: 743.6 g/mol
InChI Key: CWOLTUKRSULKST-PNUZMXECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin 3'',6-bisphosphate (C21H43N7O18P2) is a phosphorylated derivative of the aminoglycoside antibiotic dihydrostreptomycin. It is synthesized enzymatically via the transfer of a phosphate group from ATP to dihydrostreptomycin 6-phosphate, catalyzed by the kinase EC 2.7.1.88 . The compound features two phosphate groups esterified at the 3'-α-hydroxymethyl group of the dihydrostreptose moiety and the 6-position of the streptidine moiety . Its structure includes a cyclohexane ring with hydroxyl and diamino groups, contributing to its biochemical interactions and stability .

Properties

Molecular Formula

C21H43N7O18P2

Molecular Weight

743.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,6-dihydroxy-5-[(2R,3R,4R,5S)-4-hydroxy-3-[(2S,3S,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)-4-phosphonooxyoxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H43N7O18P2/c1-5-21(34,4-30)16(44-17-9(26-2)15(46-48(38,39)40)10(31)6(3-29)42-17)18(41-5)43-13-7(27-19(22)23)11(32)8(28-20(24)25)14(12(13)33)45-47(35,36)37/h5-18,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)(H2,38,39,40)/t5-,6-,7-,8+,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,21+/m0/s1

InChI Key

CWOLTUKRSULKST-PNUZMXECSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Dihydrostreptomycin Family

Dihydrostreptomycin 6-Phosphate
  • Structure : Lacks the 3'-α-phosphate group present in the bisphosphate derivative.
  • Synthesis: Formed via streptidinokinase (EC 2.7.1.72) phosphorylation of dihydrostreptomycin at the streptidine 6-position .
  • Function : Intermediate in the biosynthesis of dihydrostreptomycin 3'',6-bisphosphate. Less stable than the bisphosphate due to susceptibility to streptomycin-6-phosphate phosphatase (EC 3.1.3.39) .
3'-Deoxydihydrostreptomycin 6-Phosphate
  • Structure : Differs by the absence of the 3'-hydroxyl group, replaced by hydrogen.
  • Synthesis : Phosphorylated by the same kinase (EC 2.7.1.88) as dihydrostreptomycin 6-phosphate .
  • Function : Resists oxidation at the 3' position, enhancing stability in enzymatic pathways .
Streptomycin 6-Phosphate
  • Structure : Contains a streptomycin backbone with a 6-phosphate group.
  • Synthesis: Phosphorylated by streptidinokinase. Unlike dihydrostreptomycin derivatives, it cannot undergo further phosphorylation due to the presence of a 3'-α-aldehyde group .
  • Function : Lacks antibiotic activity in phosphorylated form, serving as a metabolic intermediate .

Functional Analogues in Other Metabolic Pathways

Fructose-1,6-Bisphosphate (F1,6BP)
  • Structure : A sugar bisphosphate with phosphates at the 1 and 6 positions of fructose.
  • Synthesis : Generated by phosphofructokinase (EC 2.7.1.11) during glycolysis.
  • Function : Key regulator of glycolysis and gluconeogenesis; allosterically activates pyruvate kinase and inhibits fructose-1,6-bisphosphatase .
  • Contrast : Unlike this compound, F1,6BP is central to energy metabolism and lacks antibiotic properties .
Fructose-2,6-Bisphosphate (F2,6BP)
  • Structure : Phosphates at the 2 and 6 positions of fructose.
  • Synthesis : Produced by phosphofructokinase 2 (EC 2.7.1.105).
  • Function : Allosteric activator of glycolysis (via phosphofructokinase) and inhibitor of gluconeogenesis .
  • Contrast : Functions as a metabolic signal molecule, whereas this compound is involved in antibiotic biosynthesis .

Enzymatic and Stability Comparisons

Compound Phosphorylation Sites Synthesizing Enzyme Phosphatase Susceptibility Biological Role
This compound 3'-α-hydroxymethyl, 6-streptidine EC 2.7.1.88 Resistant to EC 3.1.3.39 Antibiotic intermediate
Dihydrostreptomycin 6-phosphate 6-streptidine EC 2.7.1.72 Susceptible to EC 3.1.3.39 Biosynthetic precursor
Fructose-1,6-bisphosphate 1,6-fructose EC 2.7.1.11 Hydrolyzed by fructose-1,6-bisphosphatase Glycolysis regulation
3'-Deoxydihydrostreptomycin 6-phosphate 6-streptidine, 3'-deoxy EC 2.7.1.88 Resistant to oxidation Stable metabolic intermediate

Research Findings

  • Enzymatic Specificity: The kinase EC 2.7.1.88 exhibits strict substrate selectivity, phosphorylating only dihydrostreptomycin derivatives with a reduced 3'-α-hydroxymethyl group .
  • Metabolic Role : this compound is implicated in antibiotic resistance mechanisms, as phosphorylation reduces toxicity to producing organisms (e.g., Streptomyces) while retaining bioactivity against target pathogens .
  • Stability : The 3'-α-phosphate group in this compound is esterified to a secondary hydroxyl group, rendering it less labile than primary phosphate esters (e.g., fructose bisphosphates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin 3'',6-bisphosphate
Reactant of Route 2
Dihydrostreptomycin 3'',6-bisphosphate

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